molecular formula C7H9BrN2O B14183727 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one CAS No. 861585-85-5

1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B14183727
CAS No.: 861585-85-5
M. Wt: 217.06 g/mol
InChI Key: FPBLPHXHNYAHLD-UHFFFAOYSA-N
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Description

1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with an appropriate acylating agent. One common method is the acylation of 4-bromo-3,5-dimethylpyrazole with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl or similar structures.

Scientific Research Applications

1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine and methyl groups can influence its binding affinity and specificity, potentially leading to inhibition or activation of target pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,3,5-trimethyl-1H-pyrazole: Similar in structure but with an additional methyl group.

    1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole: Contains a phenyl group instead of an ethanone moiety.

    4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid: Features a benzoic acid group.

Properties

CAS No.

861585-85-5

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C7H9BrN2O/c1-4-7(8)5(2)10(9-4)6(3)11/h1-3H3

InChI Key

FPBLPHXHNYAHLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C)Br

Origin of Product

United States

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